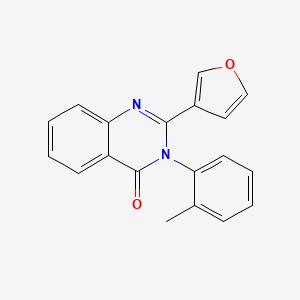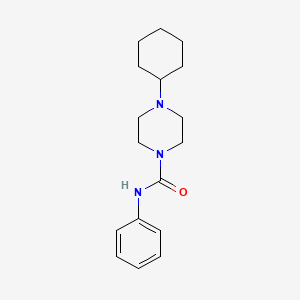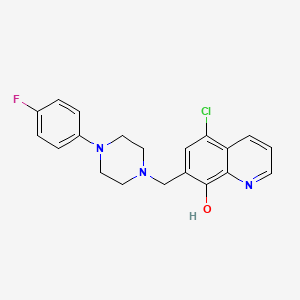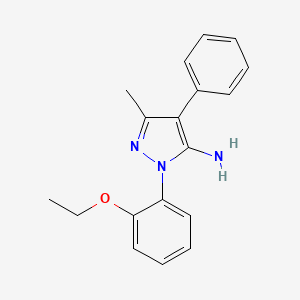
2-(3-furyl)-3-(2-methylphenyl)-4(3H)-quinazolinone
Overview
Description
2-(3-furyl)-3-(2-methylphenyl)-4(3H)-quinazolinone: is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a quinazolinone core substituted with a furyl group at the 2-position and a methylphenyl group at the 3-position, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-furyl)-3-(2-methylphenyl)-4(3H)-quinazolinone typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Substitution Reactions: The introduction of the furyl and methylphenyl groups can be achieved through nucleophilic substitution reactions. For instance, the furyl group can be introduced using furfural or furfurylamine, while the methylphenyl group can be introduced using 2-methylbenzyl chloride or 2-methylbenzylamine.
Cyclization and Finalization: The final cyclization step involves the formation of the quinazolinone ring, which can be achieved through heating or using catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl group, leading to the formation of furyl ketones or furyl alcohols.
Reduction: Reduction reactions can target the quinazolinone core or the aromatic rings, resulting in the formation of dihydroquinazolinones or reduced aromatic derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, especially at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2), alkyl halides, and nucleophiles (amines, thiols) are used under appropriate conditions (acidic, basic, or neutral).
Major Products
Oxidation: Furyl ketones, furyl alcohols.
Reduction: Dihydroquinazolinones, reduced aromatic derivatives.
Substitution: Various substituted quinazolinones with different functional groups.
Scientific Research Applications
2-(3-furyl)-3-(2-methylphenyl)-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-furyl)-3-(2-methylphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or DNA, leading to modulation of biological processes. For example, it may inhibit enzyme activity, block receptor signaling, or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-(3-furyl)-3-phenyl-4(3H)-quinazolinone: Similar structure but lacks the methyl group on the phenyl ring.
2-(3-furyl)-3-(4-methylphenyl)-4(3H)-quinazolinone: Similar structure but with the methyl group at the 4-position of the phenyl ring.
2-(2-furyl)-3-(2-methylphenyl)-4(3H)-quinazolinone: Similar structure but with the furyl group at the 2-position.
Uniqueness
2-(3-furyl)-3-(2-methylphenyl)-4(3H)-quinazolinone is unique due to the specific positioning of the furyl and methylphenyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the furyl group at the 3-position and the methyl group at the 2-position of the phenyl ring can influence the compound’s electronic properties, steric interactions, and overall stability.
Properties
IUPAC Name |
2-(furan-3-yl)-3-(2-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-13-6-2-5-9-17(13)21-18(14-10-11-23-12-14)20-16-8-4-3-7-15(16)19(21)22/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIVDCVLRYNXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795734 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3609914.png)
![N-1,3-benzodioxol-5-yl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3609917.png)
![N-[4-(acetylamino)phenyl]-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B3609938.png)

![2-[(4-bromobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3609971.png)
![5-amino-1-benzyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3609979.png)
![5-AMINO-1-[(4-METHOXYPHENYL)METHYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE](/img/structure/B3609985.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(2-methoxyphenyl)glycinamide](/img/structure/B3609996.png)

![7-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B3610008.png)

![N-(4-FLUOROPHENYL)-2-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE](/img/structure/B3610019.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide](/img/structure/B3610021.png)
![3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B3610025.png)
